9(R)-HETE
9(R)-HETE
9(R)-HETE is an enantiomer which makes up 50% of (±)9-HETE (Item No. 34400). At a concentration of 300 nM, 9(R)-HETE activates RXRγ-dependent transcription 1.5 fold relative to a control. Stereochemical assignment of the (R) enantiomer is based on comparison of chiral HPLC retention times to published results.
Brand Name:
Vulcanchem
CAS No.:
107656-14-4
VCID:
VC0027011
InChI:
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-10-13-16-19(21)17-14-11-9-12-15-18-20(22)23/h6-7,9-11,13-14,17,19,21H,2-5,8,12,15-16,18H2,1H3,(H,22,23)/b7-6-,11-9-,13-10-,17-14+/t19-/m1/s1
SMILES:
CCCCCC=CCC=CCC(C=CC=CCCCC(=O)O)O
Molecular Formula:
C20H32O3
Molecular Weight:
320.5 g/mol
9(R)-HETE
CAS No.: 107656-14-4
Main Products
VCID: VC0027011
Molecular Formula: C20H32O3
Molecular Weight: 320.5 g/mol
CAS No. | 107656-14-4 |
---|---|
Product Name | 9(R)-HETE |
Molecular Formula | C20H32O3 |
Molecular Weight | 320.5 g/mol |
IUPAC Name | (5Z,7E,9R,11Z,14Z)-9-hydroxyicosa-5,7,11,14-tetraenoic acid |
Standard InChI | InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-10-13-16-19(21)17-14-11-9-12-15-18-20(22)23/h6-7,9-11,13-14,17,19,21H,2-5,8,12,15-16,18H2,1H3,(H,22,23)/b7-6-,11-9-,13-10-,17-14+/t19-/m1/s1 |
Standard InChIKey | KATOYYZUTNAWSA-AZFZJQGOSA-N |
Isomeric SMILES | CCCCC/C=C\C/C=C\C[C@H](/C=C/C=C\CCCC(=O)O)O |
SMILES | CCCCCC=CCC=CCC(C=CC=CCCCC(=O)O)O |
Canonical SMILES | CCCCCC=CCC=CCC(C=CC=CCCCC(=O)O)O |
Appearance | Assay:≥98%A solution in ethanol |
Description | 9(R)-HETE is an enantiomer which makes up 50% of (±)9-HETE (Item No. 34400). At a concentration of 300 nM, 9(R)-HETE activates RXRγ-dependent transcription 1.5 fold relative to a control. Stereochemical assignment of the (R) enantiomer is based on comparison of chiral HPLC retention times to published results. |
Synonyms | 9R-hydroxy-5Z,7E,11Z,14Z-eicosatetraenoic acid |
PubChem Compound | 5283166 |
Last Modified | Nov 11 2021 |
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